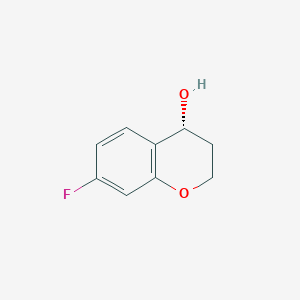

(R)-7-Fluorochroman-4-ol

Description

(R)-7-Fluorochroman-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position in this compound makes it unique and potentially useful in various scientific applications.

Properties

IUPAC Name |

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEYDZJEDYEEBL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-7-Fluorochroman-4-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzopyran precursor.

Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Reduction: The reduction of the precursor to introduce the hydroxyl group at the 4th position can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the hydroxyl group to form ethers or other derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethers or alcohol derivatives.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

(R)-7-Fluorochroman-4-ol serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify and develop new compounds with desired properties. The fluorine atom at the 7th position enhances reactivity, making it a valuable precursor in synthetic organic chemistry.

Synthetic Routes

The synthesis of this compound typically involves:

- Fluorination : Introduction of the fluorine atom using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Reduction : The hydroxyl group is introduced via reduction methods using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Biological Research Applications

Potential Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, thus protecting cells from oxidative stress.

Medicinal Applications

Drug Development

this compound is under investigation for its role in drug development, particularly for neurological disorders. The compound's ability to interact with specific molecular targets makes it a candidate for further exploration in pharmacology.

Case Studies and Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Studies : The compound has shown significant inhibition of cell growth in various cancer cell lines.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.

Industrial Applications

Material Science

In addition to its applications in research and medicine, this compound is utilized in developing new materials and chemical processes. Its unique properties can be exploited to create advanced materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (R)-7-Fluorochroman-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, while the hydroxyl group can form hydrogen bonds, increasing its binding affinity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

(4R)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a chlorine atom instead of fluorine.

(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a bromine atom instead of fluorine.

(4R)-7-iodo-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (R)-7-Fluorochroman-4-ol makes it unique due to the strong electronegativity and small size of fluorine, which can significantly influence the compound’s reactivity and biological activity compared to its halogenated counterparts.

Biological Activity

(R)-7-Fluorochroman-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C9H9FO2, features a chroman backbone substituted with a fluorine atom at the 7-position and a hydroxyl group at the 4-position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Pharmacological Profile

The biological activity of this compound has been investigated across multiple studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of chroman compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain chroman derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting their utility as antimicrobial agents .

- Anticancer Properties : Chroman derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making them candidates for further development as anticancer drugs .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. The antioxidant properties attributed to these compounds play a significant role in protecting neuronal cells from oxidative stress .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the modification of existing chroman structures. A common synthetic route includes:

- Starting Material : Using commercially available chroman derivatives.

- Fluorination : Employing fluorinating agents to introduce the fluorine atom at the 7-position.

- Hydroxylation : Converting suitable precursors to incorporate the hydroxyl group at the 4-position.

This synthetic pathway allows for efficient production while maintaining high yields and purity.

Case Study 1: Antimicrobial Evaluation

A study conducted by Vekariya et al. synthesized several derivatives of 6-fluorochroman and evaluated their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 6-Fluorochroman-2-carboxamide | 15 | E. coli |

| 6-Fluorochroman-N-(4-thiazolidinone) | 20 | S. aureus |

| This compound | 18 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers assessed the cytotoxicity of this compound on human breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| MDA-MB-231 | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.